1,3-Dioxepan-2-one
Overview
Description
1,3-Dioxepan-2-one is a chemical compound with the molecular formula C5H8O3 . It has an average mass of 116.115 Da and a monoisotopic mass of 116.047340 Da . It is also known by other names such as 1,3-Dioxepan-2-on in German, 1,3-Dioxépan-2-one in French .
Molecular Structure Analysis
The molecular structure of 1,3-Dioxepan-2-one consists of a seven-membered ring with two oxygen atoms and five carbon atoms . The compound has a cyclic structure, which is a characteristic feature of dioxepanes .
Chemical Reactions Analysis
The chemical reactions involving 1,3-Dioxepan-2-one are primarily associated with its polymerization. The compound undergoes ring-opening polymerization, a process that has been studied extensively with various catalysts . The polymerization process is controlled and proceeds in a specific manner depending on the catalyst used .
Physical And Chemical Properties Analysis
1,3-Dioxepan-2-one has a molecular weight of 116.12 . It has a melting point of 55-60 °C and a predicted boiling point of 261.3±9.0 °C . The predicted density of the compound is 1.129±0.06 g/cm3 .
Scientific Research Applications
1. Ring-Opening Polymerization
- Methods of Application: Three different organocatalysts, namely, 1- tert -butyl-4,4,4-tris (dimethylamino)-2,2-bis [tris (dimethylamino) phosphoranylidenamino]-2Λ 5 ,4Λ 5 -catenadi (phosphazene) ( t -BuP 4 ), 1,5,7-triazabicyclo [4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU), have been used as DXO ring-opening polymerization (ROP) catalysts at varied reaction conditions .
- Results or Outcomes: The polymerizations are proceeded in a controlled manner with the three organocatalysts. It is deduced that t -BuP 4 and DBU catalysts are in an initiator/chain end activated ROP mechanism and TBD is in a nucleophilic ROP mechanism .
2. Synthesis of 1,3-Dioxan-2-ones
- Application Summary: 1,3-Dioxepan-2-one is used in the synthesis of 1,3-Dioxan-2-ones. These compounds are important in various scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology .
- Methods of Application: The synthesis of 1,3-Dioxan-2-ones involves the use of photo-aerobic selenium-π-acid multicatalysis .
- Results or Outcomes: The synthesis of 1,3-Dioxan-2-ones has been successful and these motifs are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2-[4,5] and 1,3-diols .
3. In Situ Generation of 1,3-Dioxan-5-one Derivatives
- Application Summary: 1,3-Dioxepan-2-one is used for in situ generation of 1,3-dioxan-5-one derivatives. These compounds are simple precursors for accessing carbohydrate structures .
- Methods of Application: The method involves in situ generation of 1,3-dioxan-5-one derivatives from homoallylic carbonic acid esters .
- Results or Outcomes: The method has been successful in producing 1,3-dioxan-5-one derivatives, which are important in accessing carbohydrate structures .
Future Directions
The future directions in the study of 1,3-Dioxepan-2-one are likely to involve further exploration of its polymerization processes and the development of new synthesis methods. The compound’s potential applications in the production of degradable polyesters and polycarbonates make it a subject of interest in sustainable chemical technologies .
properties
IUPAC Name |
1,3-dioxepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5-7-3-1-2-4-8-5/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWWACDZPRJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
155449-11-9 | |
Details | Compound: 1,3-Dioxepan-2-one, homopolymer | |
Record name | 1,3-Dioxepan-2-one, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155449-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxepan-2-one |
Citations
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